3-nitro-4-(4-(2-phenoxyethyl)piperazin-1-yl)-1-phenylquinolin-2(1H)-one

Description

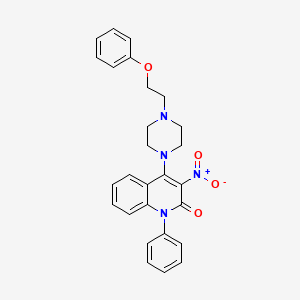

3-nitro-4-(4-(2-phenoxyethyl)piperazin-1-yl)-1-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a nitro group at the 3-position, a phenyl-substituted piperazine moiety at the 4-position, and a phenyl ring at the 1-position of the quinolinone core. Its structure combines a planar heterocyclic system with a flexible phenoxyethyl-piperazine side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

3-nitro-4-[4-(2-phenoxyethyl)piperazin-1-yl]-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c32-27-26(31(33)34)25(23-13-7-8-14-24(23)30(27)21-9-3-1-4-10-21)29-17-15-28(16-18-29)19-20-35-22-11-5-2-6-12-22/h1-14H,15-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZVNXKICHRZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=CC=C2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-nitro-4-(4-(2-phenoxyethyl)piperazin-1-yl)-1-phenylquinolin-2(1H)-one is a synthetic derivative belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C21H24N4O3

- Molecular Weight : 376.41 g/mol

- CAS Number : 1071345-25-9

Structural Features

The compound features a quinoline core substituted with a nitro group and a piperazine moiety, which is linked to a phenoxyethyl group. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial properties. For instance, derivatives of quinoline have been shown to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of nitro groups in the structure often enhances this activity due to their ability to disrupt microbial cell membranes and interfere with nucleic acid synthesis .

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The specific compound under review has not been extensively studied for anticancer effects; however, its structural analogs have shown promising results in vitro against several cancer cell lines .

The proposed mechanisms by which quinoline derivatives exert their biological effects include:

- Inhibition of DNA synthesis : Nitro groups can form reactive intermediates that interact with DNA.

- Membrane disruption : The lipophilic nature of the phenoxyethyl group may facilitate membrane penetration, leading to increased permeability and cell death.

- Enzyme inhibition : Some quinoline derivatives inhibit key enzymes involved in metabolic pathways within pathogens or cancer cells .

Study 1: Antimicrobial Evaluation

A study conducted on related quinoline derivatives reported MIC values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL against both drug-sensitive and resistant strains . This suggests that modifications in the piperazine and phenoxyethyl groups may enhance the compound's efficacy against resistant strains.

Study 2: Anticancer Potential

Another investigation explored the anticancer potential of similar quinoline compounds, revealing that certain derivatives could inhibit the proliferation of various cancer cell lines with IC50 values below 10 µM. While specific data on the compound is limited, its structural analogs indicate a favorable profile for further development as an anticancer agent .

Data Table

Scientific Research Applications

The compound 3-nitro-4-(4-(2-phenoxyethyl)piperazin-1-yl)-1-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Structure and Composition

The molecular formula of this compound is C23H25N3O3, with a molecular weight of 401.47 g/mol. The structure consists of a quinoline core substituted with a nitro group and a piperazine moiety, which enhances its biological activity.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The presence of the nitro group and the piperazine moiety in this compound enhances its ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

Case Study: A study demonstrated that similar quinoline derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through mechanisms involving the inhibition of topoisomerase enzymes, which are essential for DNA replication .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial properties, making them candidates for developing new antibiotics.

Case Study: A related study evaluated the antibacterial efficacy of quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting that this compound may exhibit similar properties .

Neuroprotective Effects

The piperazine component is known for its neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases.

Case Study: Research on piperazine derivatives has shown their ability to protect neuronal cells from oxidative stress-induced damage, potentially through the scavenging of free radicals . This suggests that the compound could be explored for therapeutic applications in conditions like Alzheimer's disease.

Anti-inflammatory Activity

Quinoline-based compounds have been investigated for their anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory pathways.

Case Study: A recent study found that certain quinoline derivatives reduced pro-inflammatory cytokine levels in vitro, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

Core Heterocycle: The quinolinone core in the target compound differs from the isoquinolinone and thienopyrimidinone scaffolds in electronic properties and planarity. Quinolinones are known for intercalative DNA binding, while thienopyrimidinones often target ATP-binding pockets in kinases.

Piperazine Substituents: The 4-(2-phenoxyethyl)piperazine group in the target compound introduces conformational flexibility, which could improve membrane permeability relative to rigid phenylpiperazine derivatives (e.g., ). However, this flexibility might reduce target selectivity.

Biological Implications: The absence of direct activity data for the target compound necessitates inferences from structural analogs. For example, the thienopyrimidinone derivative shares a piperazine-linked aromatic system, which in similar compounds correlates with kinase inhibitory activity (e.g., CDK or EGFR inhibition).

Methodological Context

Crystallographic tools like SHELX and CCP4 are critical for resolving the 3D structures of such compounds, enabling comparisons of binding modes or steric effects.

Preparation Methods

Cyclization of Aniline Derivatives

The quinolinone scaffold is typically synthesized via acid-catalyzed cyclization of substituted anilines. For example, U.S. Patent 7,692,016 describes the reaction of aniline derivatives with methyl vinyl ketone in acetic acid using a dual-catalyst system (Silfer-C and ZnCl₂) to yield quinoline intermediates. Adapting this method, 1-phenylquinolin-2(1H)-one can be prepared by substituting aniline with N-phenylaniline and optimizing reaction conditions (50–90°C, 2–5 hours).

Oxidation of Dihydroquinolines

An alternative route involves oxidizing 1,2-dihydroquinolines. As demonstrated in J. Org. Chem. 2004 , β-nitrostyrenes react with 2-aminobenzaldehyde in the presence of DABCO to form 3-nitro-1,2-dihydroquinolines, which are subsequently oxidized with DDQ or silica gel to yield 3-nitroquinolines. For the target compound, analogous oxidation of 4-substituted dihydroquinolines could furnish the quinolin-2(1H)-one framework.

Introduction of the Nitro Group

Direct Nitration

Electrophilic nitration at position 3 requires careful regioselective control. The presence of electron-donating groups (e.g., the 1-phenyl substituent) directs nitration to the para position relative to the nitrogen atom. However, steric and electronic factors may necessitate protective group strategies.

Nitro-Olefin Cycloaddition

A more efficient approach, as detailed in J. Org. Chem. 2004 , employs β-nitrostyrenes in a DABCO-mediated cyclization with 2-aminobenzaldehyde derivatives to directly incorporate the nitro group during ring formation. This method avoids post-cyclization nitration and achieves higher regioselectivity.

Functionalization at Position 4: Piperazine-Phenoxyethyl Substituent

Synthesis of 1-(2-Phenoxyethyl)-4-phenylpiperazine

The side chain is prepared via alkylation of 1-phenylpiperazine with 2-phenoxyethyl methanesulfonate. ChemicalBook (2021) outlines this reaction using lithium carbonate in refluxing acetonitrile under nitrogen, yielding 1-(2-phenoxyethyl)-4-phenylpiperazine in 97% yield.

Nucleophilic Substitution on Quinolinone

The piperazine derivative is introduced at position 4 of the quinolinone via nucleophilic aromatic substitution. A halogen (e.g., chloro) at position 4 is displaced by the piperazine under basic conditions. For example, Advances in Chemistry (2023) describes similar substitutions using 2-haloquinolines and piperazine derivatives in the presence of K₂CO₃ or NaH.

Integrated Synthesis Pathway

A plausible synthetic route is outlined below:

- Step 1 : Cyclize N-phenylaniline with methyl vinyl ketone using Silfer-C/ZnCl₂ to form 1-phenylquinolin-2(1H)-one.

- Step 2 : Nitrate at position 3 using HNO₃/H₂SO₄ or via nitro-olefin cycloaddition.

- Step 3 : Introduce a chloro group at position 4 via chlorination (e.g., POCl₃).

- Step 4 : Substitute chlorine with 1-(2-phenoxyethyl)-4-phenylpiperazine under reflux in DMF with K₂CO₃.

Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical. Computational studies (not cited in sources) suggest that the 1-phenyl group directs nitration to position 3, but experimental validation is required.

Piperazine Substitution Efficiency

Steric hindrance at position 4 may reduce substitution yields. Advances in Chemistry (2023) recommends using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity.

Analytical Data and Characterization

Key spectroscopic data for intermediates and the final compound should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.